Erythrodiol 3-palmitate

概要

説明

Synthesis Analysis

The synthesis of erythrodiol 3-palmitate and related compounds typically involves biotransformation processes. Biotransformation using different microbial species can result in the production of various erythrodiol derivatives, including erythrodiol 3-palmitate (Shen et al., 2020). Additionally, chemical synthesis methods have been developed for related compounds, providing insights into the broader synthesis strategies for erythrodiol derivatives (Martin et al., 1989).

Molecular Structure Analysis

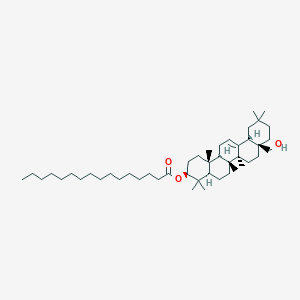

Erythrodiol 3-palmitate is characterized by a pentacyclic triterpenoid structure. The molecular structure of erythrodiol, the base compound, features a fused 6-6-6-6-6 carbon skeleton typical of oleanane-type triterpenoids, which is crucial for its biological activity and interaction with various biological systems (Panja & Bag, 2020).

Chemical Reactions and Properties

Erythrodiol 3-palmitate participates in various chemical reactions typical of triterpenoids. For example, its precursor, erythrodiol, can undergo biotransformation to produce different derivatives with altered biological activities (Shen et al., 2020). The presence of the palmitate group in erythrodiol 3-palmitate may influence its chemical reactivity and interaction with biological molecules.

Physical Properties Analysis

The physical properties of erythrodiol 3-palmitate, such as solubility and melting point, are influenced by the palmitate moiety. These properties play a critical role in its biological activities and potential applications. For instance, the solubility in different solvents can affect its bioavailability and distribution in biological systems.

Chemical Properties Analysis

The chemical properties of erythrodiol 3-palmitate, including its stability and reactivity, are determined by the structure of the erythrodiol backbone and the palmitate group. These properties are crucial for understanding how erythrodiol 3-palmitate interacts with various biological targets and its potential therapeutic applications.

References

- Shen, P., Wang, W., Xu, S., Du, Z., Wang, W., Yu, B., & Zhang, J. (2020). Biotransformation of erythrodiol for new food supplements with anti-inflammatory properties. Journal of Agricultural and Food Chemistry.

- Martin, S., Pacofsky, G. J., Gist, R., & Lee, W-C. (1989). A concise asymmetric synthesis of the seco-acid of erythronolide B. Journal of the American Chemical Society.

- Panja, S., & Bag, B. G. (2020). Flower- and Grass-like Self-Assemblies of an Oleanane-Type Triterpenoid Erythrodiol: Application in the Removal of Toxic Dye from Water. ACS Omega.

科学的研究の応用

Anticancer Effects : Erythrodiol, a related compound to Erythrodiol 3-palmitate, exhibits potent anticancer effects. It induces apoptosis, cell cycle arrest, and reduces tumor weight and volume in human gastric cancer cells, as demonstrated in both in vitro and in vivo models (Liu et al., 2016).

Natural Sources and Isolation : Erythrodiol-3-O-palmitate has been isolated from various plant sources, highlighting its natural occurrence and potential for extraction and use in scientific research (Wang & Li, 2010).

Antioxidant and Antiproliferative Properties : Studies have shown that erythrodiol, a similar compound, possesses significant antioxidant, antiproliferative, and pro-apoptotic capacities, especially in the context of human breast cancer cells (Allouche et al., 2011).

Biotransformation for Food Supplements : Research indicates that erythrodiol can be biotransformed to develop new food supplements with enhanced anti-inflammatory properties. This is particularly relevant in the context of cardiovascular disease prevention (Shen et al., 2020).

Hepatic Transcriptome Influence : Erythrodiol has been shown to modify the hepatic transcriptome in mice in a sex and dose-dependent manner, implicating its potential role in liver health and disease (Abuobeid et al., 2020).

Skin Health Applications : Erythrodiol-3-acetate, a derivative, has been studied for its effects on skin health, particularly in reducing matrix metalloproteinase-1 expression induced by ultraviolet irradiation (Moon et al., 2005).

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Erythrodiol, a typical pentacyclic triterpenic diol in olive oil and its byproduct, olive pomace, frequently appears in food additives for the prevention of cardiovascular diseases because of its antioxidation, anti-inflammatory, and antitumor activities . This suggests potential future directions for the use of Erythrodiol 3-palmitate in similar applications.

作用機序

- Erythrodiol 3-O-palmitate’s antitumor activity, observed in K562 cells, suggests potential cytotoxic effects .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

Action Environment

特性

IUPAC Name |

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36-,37-,38+,39-,43-,44+,45+,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXWEJMCUKRYDD-XCNRMXNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246471 | |

| Record name | Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythrodiol 3-palmitate | |

CAS RN |

19833-13-7 | |

| Record name | Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has Erythrodiol 3-palmitate been isolated from any plant sources, and if so, which ones?

A2: Yes, Erythrodiol 3-palmitate has been isolated from several plant species. One study reported its isolation from Pericampylus glaucus [], while another identified it as a constituent of Bumelia obtusifolia []. These findings highlight the presence of this compound in diverse plant families and suggest potential avenues for further research into its biological activities and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)

![4-[(4E)-3-Cyano-4-{(3E)-4-[5-(dimethylamino)-2-furyl]-1-methoxy-1-oxo-3-buten-2-ylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1179349.png)